molecular formula C10H16Cl2N4S2 B13746666 2,2'-(p-Phenylenedimethylene)bis(2-thiopseudourea) dihydrochloride CAS No. 10465-18-6

2,2'-(p-Phenylenedimethylene)bis(2-thiopseudourea) dihydrochloride

Cat. No.: B13746666
CAS No.: 10465-18-6
M. Wt: 327.3 g/mol
InChI Key: DEUPPCUPAPJYGM-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

[4-(Carbamimidoylsulfanylmethyl)phenyl]methyl carbamimidothioatedihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .

Scientific Research Applications

[4-(Carbamimidoylsulfanylmethyl)phenyl]methyl carbamimidothioatedihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-(Carbamimidoylsulfanylmethyl)phenyl]methyl carbamimidothioatedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-(Carbamimidoylsulfanylmethyl)phenyl]methyl carbamimidothioatedihydrochloride apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications .

Properties

CAS No.

10465-18-6

Molecular Formula

C10H16Cl2N4S2

Molecular Weight

327.3 g/mol

IUPAC Name

[4-(carbamimidoylsulfanylmethyl)phenyl]methyl carbamimidothioate;dihydrochloride

InChI

InChI=1S/C10H14N4S2.2ClH/c11-9(12)15-5-7-1-2-8(4-3-7)6-16-10(13)14;;/h1-4H,5-6H2,(H3,11,12)(H3,13,14);2*1H

InChI Key

DEUPPCUPAPJYGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC(=N)N)CSC(=N)N.Cl.Cl

Origin of Product

United States

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